Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate
Overview
Description
Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate is a chemical compound characterized by its cyclohexane ring structure with an isocyanomethyl group and a carboxylate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.
Isocyanomethyl Group Introduction: The cyclohexanone undergoes a reaction with chloroform and a strong base to introduce the isocyanomethyl group.
Esterification: The resulting compound is then esterified with methanol to form this compound.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches using reactors designed for chemical synthesis.
Purification: The product is purified using techniques such as recrystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the isocyanomethyl group to an amine group.
Substitution: The compound can participate in substitution reactions, where the isocyanomethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Cyclohexanecarboxylic acid derivatives.
Reduction Products: Cyclohexane derivatives with amine groups.
Substitution Products: Various functionalized cyclohexane derivatives.
Scientific Research Applications
Chemistry: Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases. Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate exerts its effects depends on its specific application. For example, in drug synthesis, it may act as a building block that interacts with biological targets to produce therapeutic effects. The molecular targets and pathways involved vary based on the specific reaction or application.
Comparison with Similar Compounds
Methyl cyclohexanecarboxylate: Similar structure but lacks the isocyanomethyl group.
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate: Similar cyclohexane ring but different functional groups.
Uniqueness: Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate is unique due to its combination of the isocyanomethyl group and the carboxylate ester group, which provides distinct reactivity and utility in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in various fields.
Properties
IUPAC Name |
methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-8-3-5-9(6-4-8)10(12)13-2/h8-9H,3-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLGJBMWXPMUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661314 | |
Record name | Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730964-84-8 | |
Record name | Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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